4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide

Description

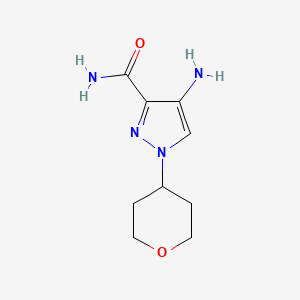

4-Amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a tetrahydropyran (oxan-4-yl) substituent at the 1-position and a carboxamide group at the 3-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors, particularly in oncology and agrochemical applications .

Properties

IUPAC Name |

4-amino-1-(oxan-4-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-7-5-13(12-8(7)9(11)14)6-1-3-15-4-2-6/h5-6H,1-4,10H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAXULQQARIDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C(=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with oxan-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced forms with hydrogenated groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the most significant applications of 4-amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide derivatives is in the development of anticancer agents. Research has shown that modifications to the pyrazole structure can enhance its potency against various cancer cell lines.

Case Study: FLT3 Inhibition

A study reported the synthesis of novel 1H-pyrazole-3-carboxamide derivatives, where one compound (designated as 8t ) exhibited remarkable inhibitory activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM) . This compound also demonstrated strong anti-proliferative effects on acute myeloid leukemia cells (MV4-11, IC50: 1.22 nM), indicating its potential as a kinase inhibitor in cancer therapy.

| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | MV4-11 IC50 (nM) |

|---|---|---|---|

| 8t | 0.089 | 0.719 / 0.770 | 1.22 |

Anti-inflammatory Properties

Another promising application of this compound class is its anti-inflammatory potential. Pyrazole derivatives have been explored for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Case Study: COX Inhibition

Research indicates that certain pyrazole derivatives possess significant inhibitory activity against COX enzymes. For instance, compounds synthesized in a recent study showed IC50 values against COX-2 ranging from 19.45 μM to 31.4 μM . These findings suggest that these compounds could serve as effective anti-inflammatory agents.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against protozoan diseases such as toxoplasmosis.

Case Study: CDPK1 Inhibition

A patent describes compositions based on pyrazole derivatives that act as inhibitors of CDPK1 from Toxoplasma gondii, a key enzyme involved in the life cycle of this parasite . This highlights the potential for developing new treatments for parasitic infections using pyrazole-based compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Research has shown that different substituents on the pyrazole ring can significantly influence their pharmacological properties.

Key Findings

Studies have demonstrated that electron-donating groups enhance the anti-inflammatory activity of certain pyrazole derivatives by improving their binding affinity to target enzymes . This insight is essential for guiding future synthetic efforts aimed at developing more potent compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-(oxan-4-yl)-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide and analogous pyrazole-3-carboxamide derivatives:

Structural and Functional Insights

- Kinase Inhibition: Compound 15 (from ) demonstrates the impact of aromatic substituents (pyridin-4-yl and benzyloxy groups) on PLK1 inhibition, achieving nanomolar potency.

- Fluorine Effects : The 2,2-difluoroethyl and methoxypropyl groups in the difluoroethyl derivative () suggest increased metabolic resistance and lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Carboxylic Acid vs. Carboxamide : The 1-allyl-3-carboxylic acid derivative () exhibits hydrogen-bonding networks in its crystal structure, which may influence solid-state stability. However, the carboxamide group in the target compound offers better bioavailability and resistance to hydrolysis .

Biological Activity

4-Amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an oxan group and an amide functional group. Its molecular formula is CHNO. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that 4-amino derivatives of pyrazoles often exhibit anti-inflammatory and anticancer properties. The mechanisms through which these compounds exert their effects include:

- Inhibition of Enzymes : Some studies suggest that 4-amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.

- Targeting Growth Factor Receptors : Similar compounds have shown promise in targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibiting FGFRs can lead to decreased tumor proliferation .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory pathways has been documented. For instance, it may affect the p38 MAPK signaling pathway, which plays a crucial role in the inflammatory response. The structure-activity relationship (SAR) of related compounds suggests that modifications can enhance anti-inflammatory effects while minimizing toxicity .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including 4-amino-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide. Key findings include:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values in the low micromolar range .

- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by disrupting cell cycle progression and modulating pro-apoptotic and anti-apoptotic proteins .

Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of various pyrazole derivatives on human tumor cell lines. The results showed that 4-amino derivatives could effectively suppress cell growth, particularly in breast and lung cancer models. The most active compounds exhibited IC50 values below 30 µM, indicating potent activity against these cancers .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives. It was found that these compounds significantly inhibited tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential utility in treating inflammatory diseases .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.